

Spectroscopic data (NMR, IR, MS) for 1-(Piperidin-4-ylcarbonyl)piperidine

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Compound of Interest

Compound Name:	1-(Piperidin-4-ylcarbonyl)piperidine
Cat. No.:	B1586639

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An In-depth Technical Guide to the Spectroscopic Profile of **1-(Piperidin-4-ylcarbonyl)piperidine**

Foreword: This document provides a comprehensive technical analysis of the spectroscopic characteristics of **1-(Piperidin-4-ylcarbonyl)piperidine**. As experimentally derived spectra for this specific compound are not widely available in peer-reviewed literature or public databases, this guide has been constructed based on predictive models and foundational spectroscopic principles, corroborated by data from analogous structures. This predictive approach is designed to offer researchers, scientists, and drug development professionals a robust and scientifically grounded framework for the identification and characterization of this molecule.

Introduction and Molecular Overview

1-(Piperidin-4-ylcarbonyl)piperidine is a chemical entity featuring two piperidine rings linked by a tertiary amide functional group. The piperidine motif is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceutical agents and natural alkaloids due to its favorable physicochemical properties and ability to serve as a versatile scaffold.^[1] Understanding the spectroscopic signature of this compound is crucial for synthesis confirmation, purity assessment, and metabolic studies.

Molecular Properties:

- Molecular Formula: C₁₁H₂₀N₂O

- Molecular Weight: 196.29 g/mol
- Exact Mass: 196.15756 Da

The structure consists of a piperidin-4-yl group attached via its C4 position to the carbonyl carbon of an amide, whose nitrogen is part of a second piperidine ring. This arrangement results in one secondary amine (in the piperidin-4-yl moiety) and one tertiary amide.

Molecular Structure Diagram

The diagram below illustrates the chemical structure of **1-(Piperidin-4-ylcarbonyl)piperidine** with atom numbering for the purpose of spectroscopic assignment.

Caption: Structure of **1-(Piperidin-4-ylcarbonyl)piperidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Due to the partial double-bond character of the C-N amide bond, hindered rotation can lead to broadened signals or even distinct sets of signals for the N'-piperidine ring protons and carbons, particularly at lower temperatures.^[2]

Predicted ^1H NMR Spectrum (500 MHz, CDCl_3)

The proton NMR spectrum is predicted to show several overlapping multiplets in the aliphatic region. The protons on carbons adjacent to nitrogen atoms and the carbonyl group will be the most deshielded.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 3.5 - 3.7	m (broad)	4H	H2', H6'	Protons α to the amide nitrogen are deshielded. Broadness due to hindered rotation.
~ 3.1 - 3.3	m	2H	H2 (eq), H6 (eq)	Equatorial protons α to the secondary amine nitrogen.
~ 2.6 - 2.8	m	3H	H2 (ax), H6 (ax), H4	Axial protons α to the amine nitrogen and the methine proton α to the carbonyl.
~ 1.8 - 2.0	m	4H	H3, H5	Protons β to the secondary amine nitrogen and the carbonyl group.
~ 1.5 - 1.7	m (broad)	6H	H3', H4', H5'	Protons on the N-acyl piperidine ring.
~ 1.5 (variable)	br s	1H	NH	The amine proton signal is typically broad and its position is solvent-dependent.

Predicted ^{13}C NMR Spectrum (125 MHz, CDCl_3)

The carbon spectrum provides a count of unique carbon environments. The carbonyl carbon is the most deshielded and serves as a key diagnostic signal.

Chemical Shift (δ , ppm)	Assignment	Rationale
~ 173.5	C=O	Typical range for a tertiary amide carbonyl carbon.[3]
~ 47.0	C2', C6'	Carbons α to the amide nitrogen. May appear as two signals.[2]
~ 45.5	C2, C6	Carbons α to the secondary amine nitrogen.
~ 42.0	C4	Methine carbon α to the carbonyl group.
~ 29.5	C3, C5	Carbons β to the secondary amine nitrogen.
~ 26.0	C3', C5'	Carbons β to the amide nitrogen.
~ 24.5	C4'	Carbon γ to the amide nitrogen.

Standard Protocol for NMR Data Acquisition

Caption: Standard workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent feature in the IR spectrum of **1-(Piperidin-4-ylcarbonyl)piperidine** is expected to be the strong amide carbonyl (C=O) stretch.

Predicted Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment	Rationale
~ 3320	Medium	N-H Stretch	Characteristic of a secondary amine.
2940 - 2850	Strong	Aliphatic C-H Stretch	Symmetrical and asymmetrical stretching of CH ₂ groups in the piperidine rings. ^[4]
1645	Strong	C=O Stretch (Amide I)	The most intense and diagnostic peak for the tertiary amide functional group. ^{[5][6]}
~ 1450	Medium	CH ₂ Scissoring (Bending)	Deformation vibration of the methylene groups.
~ 1230	Medium	C-N Stretch	Stretching vibration of the amine and amide C-N bonds.

Standard Protocol for ATR-FTIR Spectroscopy

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

- Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} to achieve a good signal-to-noise ratio.
- Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

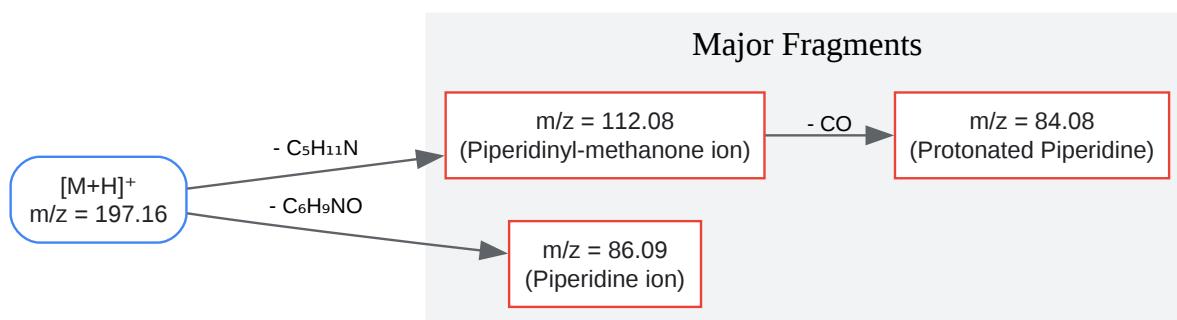
Mass spectrometry provides information about the mass and, by extension, the molecular formula of a compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, while tandem MS (MS/MS) reveals structural information through fragmentation analysis.

Predicted Mass Spectrometric Data

- Monoisotopic Mass: 196.1576 Da
- Calculated m/z for $[\text{M}+\text{H}]^+$: 197.1649 Da
- Calculated m/z for $[\text{M}+\text{Na}]^+$: 219.1468 Da

Predicted Fragmentation Pathway (ESI-MS/MS)

In positive-ion electrospray ionization (ESI), the molecule will readily protonate at the more basic secondary amine nitrogen. Collision-induced dissociation (CID) of the $[\text{M}+\text{H}]^+$ precursor ion is predicted to proceed via cleavage adjacent to the carbonyl group and through fragmentation of the piperidine rings.^{[7][8]}



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Caption: Predicted ESI-MS/MS fragmentation of $[M+H]^+$.

Standard Protocol for LC-MS (ESI) Analysis

- Sample Preparation: Prepare a dilute solution of the sample (~1-10 $\mu\text{g/mL}$) in a suitable solvent system, such as a mixture of acetonitrile and water with 0.1% formic acid to promote protonation.
- Chromatography (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system, typically with a C18 reverse-phase column, to ensure sample purity before it enters the mass spectrometer.
- Ionization: The eluent from the LC is directed into an Electrospray Ionization (ESI) source operating in positive ion mode.
- MS Full Scan: Perform a full scan analysis (e.g., over a mass range of m/z 50-500) to detect the protonated molecular ion $[M+H]^+$.
- Tandem MS (MS/MS): In a separate run or using a data-dependent acquisition method, select the $[M+H]^+$ ion (m/z 197.16) as the precursor for collision-induced dissociation (CID) with an inert gas (e.g., nitrogen or argon) to generate a product ion spectrum.
- Data Analysis: Analyze the resulting spectra to confirm the mass of the parent ion and to interpret the fragmentation pattern for structural confirmation.

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